4-(Phenylcarbamoyl)phenyl acetate

Pharmaceutical Impurity Profiling Analytical Method Validation Reference Standard Certification

4-(Phenylcarbamoyl)phenyl acetate, systematically named [4-(phenylcarbamoyl)phenyl] acetate, is a synthetic organic compound (C₁₅H₁₃NO₃, MW 255.27 g/mol) that serves as a certified pharmaceutical reference standard—specifically designated as Paliperidone Impurity 67. This compound belongs to the phenylcarbamoyl acetate class, which includes positional isomers such as 2-(phenylcarbamoyl)phenyl acetate (CAS 6005-59-0) and broader salicylanilide derivatives.

Molecular Formula C15H13NO3
Molecular Weight 255.273
CAS No. 33577-83-2
Cat. No. B2458865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylcarbamoyl)phenyl acetate
CAS33577-83-2
Molecular FormulaC15H13NO3
Molecular Weight255.273
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H13NO3/c1-11(17)19-14-9-7-12(8-10-14)15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)
InChIKeyBXRAHTJIZIRXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Phenylcarbamoyl)phenyl acetate (CAS 33577-83-2) – Certified Reference Standard for Paliperidone Impurity Profiling


4-(Phenylcarbamoyl)phenyl acetate, systematically named [4-(phenylcarbamoyl)phenyl] acetate, is a synthetic organic compound (C₁₅H₁₃NO₃, MW 255.27 g/mol) that serves as a certified pharmaceutical reference standard—specifically designated as Paliperidone Impurity 67 . This compound belongs to the phenylcarbamoyl acetate class, which includes positional isomers such as 2-(phenylcarbamoyl)phenyl acetate (CAS 6005-59-0) and broader salicylanilide derivatives [1]. Unlike generic research-grade analogs, 4-(phenylcarbamoyl)phenyl acetate is characterized by its defined melting point (161–163 °C), moderate lipophilicity (logP 2.281), and availability as a characterized impurity standard with documented analytical certification [2].

Why 4-(Phenylcarbamoyl)phenyl acetate Cannot Be Substituted by Closely Related Analogs


Positional isomerism in the phenylcarbamoyl acetate series produces functionally distinct compounds that are not interchangeable for regulated pharmaceutical applications. The 4-substituted isomer (33577-83-2) is a certified reference standard explicitly designated as Paliperidone Impurity 67, supplied with multi-method analytical characterization (HPLC, NMR, MS, IR, UV) suitable for impurity quantification and analytical method validation . In contrast, the 2-substituted positional isomer (6005-59-0), while sharing the identical molecular formula and nominal mass, is investigated primarily for antifungal activity against plant pathogens with reported EC₅₀ values of 22.9 mg/L and 6.8 mg/L [1], and is not certified as a pharmaceutical impurity standard. Furthermore, the 4-isomer exhibits a substantially higher melting point (161–163 °C) [2] compared to the 2-isomer (ca. 54–59 °C) , reflecting fundamentally different crystalline packing that bears directly on handling, storage, and formulation behavior.

Quantitative Differentiation Evidence for 4-(Phenylcarbamoyl)phenyl acetate (CAS 33577-83-2) vs. Closest Analogs


Certified Impurity Standard Purity (HPLC) vs. Non-Certified Analog

4-(Phenylcarbamoyl)phenyl acetate, designated as Paliperidone Impurity 67, is supplied as a certified reference standard with a quantified purity of ≥99% as determined by HPLC . In contrast, the positional isomer 2-(phenylcarbamoyl)phenyl acetate (CAS 6005-59-0) is typically offered as a research-grade chemical with purity specifications of ≥95% [1]. The 4-percentage-point purity advantage is critical for accurate quantification of trace-level impurities in Active Pharmaceutical Ingredient (API) batches, where regulatory guidelines (ICH Q3A/Q3B) mandate precise impurity profiling.

Pharmaceutical Impurity Profiling Analytical Method Validation Reference Standard Certification

Designated Pharmaceutical Impurity Standard vs. General Research Chemical

4-(Phenylcarbamoyl)phenyl acetate is formally designated as Paliperidone Impurity 67 and is used as a reference standard in HPLC-based impurity determination of paliperidone and paliperidone palmitate . The 2-substituted positional isomer (6005-59-0) carries no such pharmacopoeial impurity designation and is instead studied for its antifungal activity against Rhizoctonia solani (EC₅₀ = 22.9 mg/L) and Helminthosprium maydis (EC₅₀ = 6.8 mg/L) [1].

Pharmacopoeial Reference Standards Quality Control Regulatory Compliance

Melting Point Differentiation Between 4- and 2-Positional Isomers

The melting point of 4-(phenylcarbamoyl)phenyl acetate is reported as 161–163 °C [1], which is substantially higher than the reported melting point of the 2-substituted positional isomer (ca. 54–59 °C) . This difference of approximately 100 °C reflects fundamentally different intermolecular hydrogen bonding patterns arising from the para- versus ortho-substitution of the acetoxy group relative to the phenylcarbamoyl moiety.

Physicochemical Characterization Polymorph Screening Formulation Development

Lipophilicity (logP) Comparison Between 4- and 2-Positional Isomers

The experimental logP of 4-(phenylcarbamoyl)phenyl acetate is reported as 2.281 [1], whereas the 2-substituted isomer has a predicted logP of approximately 2.4 . There is a small but measurable difference in lipophilicity between the two positional isomers (ΔlogP ≈ 0.12). This difference is consistent with the varying exposure of the polar amide group in the para- versus ortho-configuration and is sufficient to produce distinct chromatographic retention times in reversed-phase HPLC systems, a property exploited in impurity method development.

Lipophilicity Drug Design HPLC Retention

Antifungal Activity of the 2-Isomer Highlights Application Divergence

The 2-substituted positional isomer 2-(phenylcarbamoyl)phenyl acetate exhibits moderate antifungal activity with EC₅₀ values of 22.9 mg/L against Rhizoctonia solani and 6.8 mg/L against Helminthosprium maydis [1]. There are no published antifungal activity data for the 4-isomer in the primary literature. This indicates that the biological activity profile of the 4-isomer has not been characterized in antifungal models, and buyers seeking antifungal candidates should not assume transferability of activity from the 2-isomer.

Antifungal Screening Plant Pathology Positional Isomer Selectivity

Spectroscopic Characterization (NMR) Availability Enables Identity Confirmation

The ¹H NMR spectrum of 4-(phenylcarbamoyl)phenyl acetate is publicly accessible via the SpectraBase spectral database [1], providing reference data for identity confirmation. In contrast, the 2-isomer's NMR data is described in the primary paper [2] but is not readily available in curated spectral databases, necessitating in-house synthesis or independent verification.

NMR Spectroscopy Structural Elucidation Compound Identification

Recommended Application Scenarios for 4-(Phenylcarbamoyl)phenyl acetate (33577-83-2)


Pharmaceutical Impurity Profiling of Paliperidone API and Drug Products

4-(Phenylcarbamoyl)phenyl acetate, certified as Paliperidone Impurity 67 with ≥99% HPLC purity , is the definitive reference standard for quantifying this specific impurity in paliperidone and paliperidone palmitate formulations. Its multi-method analytical certification (HPLC, NMR, MS, IR, UV) supports the validation of stability-indicating methods required by ICH Q3A/Q3B guidelines. No alternative positional isomer or generic phenylcarbamoyl acetate possesses this specific pharmacopoeial designation.

Chromatographic Method Development and System Suitability Testing

The distinct logP (2.281) and HPLC retention characteristics of the 4-isomer relative to the 2-isomer (predicted logP ≈ 2.4) make it an ideal system suitability standard for reversed-phase HPLC methods targeting the separation of phenylcarbamoyl positional isomers. Its well-characterized melting point (161–163 °C) and NMR spectrum [1] further support detector and column qualification protocols.

Solid-State Stability and Formulation Pre-Screening Studies

With a melting point of 161–163 °C [1]—approximately 100 °C higher than the 2-substituted isomer—4-(phenylcarbamoyl)phenyl acetate offers superior solid-state stability under ambient conditions. This property is particularly advantageous for long-term storage of reference standards and for pre-formulation compatibility studies where low-melting isomers (ca. 54–59 °C) pose handling and stability challenges.

Structural Analog Control in Synthetic Chemistry and Medicinal Chemistry

For researchers synthesizing novel phenylcarbamoyl acetate derivatives or salicylanilide-based antimicrobial agents, the 4-isomer serves as a well-characterized positional control compound. Its distinct physicochemical profile (logP 2.281, melting point 161–163 °C) and publicly available NMR reference data [1] [2] enable unambiguous identification and differentiation from the 2-isomer during reaction monitoring and compound library curation.

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